AZ1495

概要

説明

AZ1495は、インターロイキン1受容体関連キナーゼ4(IRAK4)の強力な経口活性阻害剤です。これは、IRAK4とIRAK1の両方に対して好ましい物理化学的およびキナーゼ選択性を有する弱塩基です。 この化合物は、IRAK4をIC50値0.005マイクロモル、IRAK1をIC50値0.023マイクロモルで阻害する能力により、びまん性大細胞型B細胞リンパ腫(DLBCL)の研究において大きな可能性を示しています .

準備方法

AZ1495の合成には、中間体の調製とその後の特定の条件下での反応を含む、複数のステップが含まれます。詳細な合成経路および反応条件は、機密情報であり、公表されていません。 この化合物は、ジメチルスルホキシド(DMSO)中の溶液や固体など、さまざまな形態で入手できることが知られています .

化学反応の分析

AZ1495は、主にキナーゼ活性の阻害効果に焦点を当てて、いくつかの種類の化学反応を受けます。この化合物は、IRAK4とIRAK1に対してキナーゼ選択性を示し、IC50値はそれぞれ0.005マイクロモルと0.023マイクロモルです。 活性化B細胞の核因子κ軽鎖エンハンサー(NF-κB)の活性化を阻害し、特定の細胞株で細胞死を誘導します .

科学研究への応用

This compoundは、免疫学、炎症、腫瘍学の分野において特に、幅広い科学研究への応用を有しています。これは、IRAK4の阻害とそのNF-κB活性化への影響を研究するために使用されており、これはDLBCLを含むさまざまな癌の発症に重要です。 この化合物は、ブルトンチロシンキナーゼ(BTK)阻害剤などの他の阻害剤と組み合わせて使用され、リンパ腫細胞株の細胞死誘導の有効性を高めることが示されています .

科学的研究の応用

Cancer Therapy

AZ1495 has shown significant potential in treating various hematologic malignancies, particularly those characterized by mutations in the MYD88 gene, such as primary central nervous system lymphoma (PCNSL).

- Case Study: PCNSL with L265P Mutation

- Background : The L265P mutation in MYD88 leads to constitutive activation of IRAK4 and increased NF-κB signaling.

- Findings : In preclinical models, this compound significantly delayed tumor progression and improved overall survival rates in mice with L265P-mutated PCNSL . Hyperpolarized magnetic resonance spectroscopic imaging (HP-13C MRSI) was utilized to monitor treatment response, revealing a decrease in lactate production specific to MYD88-mutated tumors following this compound treatment.

| Study | Model | Treatment | Outcome |

|---|---|---|---|

| ASH 2016 | PCNSL (MYD88 L265P) | This compound | Delayed progression, improved OS |

| HP-13C MRSI | PCNSL | This compound | Decrease in lactate production |

Autoimmune Diseases

Research indicates that IRAK4 plays a role in various autoimmune disorders. Inhibition of IRAK4 using this compound may offer therapeutic benefits by modulating inflammatory responses.

- Preclinical Studies : Investigations into IRAK4 inhibitors have demonstrated efficacy in models of autoimmune diseases, suggesting that this compound could be developed for conditions like rheumatoid arthritis and systemic lupus erythematosus .

Pharmacodynamics and Pharmacokinetics

This compound exhibits a high binding affinity for IRAK4, with a Kd value of 0.0007 μM . This potency underscores its potential effectiveness at low doses, which is critical for minimizing side effects while maximizing therapeutic outcomes.

作用機序

AZ1495は、インターロイキン1受容体とトール様受容体のシグナル伝達経路に関与するキナーゼであるIRAK4を阻害することで、その効果を発揮します。この阻害は、炎症と免疫応答において重要な役割を果たす転写因子であるNF-κBの活性化を阻害します。 NF-κBの活性化を阻害することで、this compoundは、炎症性サイトカインの発現を低下させ、癌細胞のアポトーシスを誘導します .

類似の化合物との比較

This compoundは、IRAK4阻害に対する高い選択性と効力においてユニークです。類似の化合物には、IRAK4-IN-24、PROTAC IRAK4 degrader-8、IRAK4-IN-28などの他のIRAK4阻害剤が含まれます。 これらの化合物は、IRAK4を標的としていますが、選択性、効力、薬物動態特性が異なる場合があります .

類似化合物との比較

AZ1495 is unique in its high selectivity and potency for IRAK4 inhibition. Similar compounds include other IRAK4 inhibitors such as IRAK4-IN-24, PROTAC IRAK4 degrader-8, and IRAK4-IN-28. These compounds also target IRAK4 but may differ in their selectivity, potency, and pharmacokinetic properties .

生物活性

AZ1495 is a potent oral inhibitor of Interleukin-1 receptor-associated kinase 4 (IRAK4), which plays a critical role in various inflammatory and immune responses. The compound has garnered attention for its potential therapeutic applications, particularly in the treatment of cancers associated with specific genetic mutations, such as mutant MYD88L265P diffuse large B-cell lymphoma (DLBCL).

This compound selectively inhibits IRAK4, with an IC50 value of 5 nM for IRAK4 and 23 nM for IRAK1, indicating its high potency in modulating these pathways. By inhibiting IRAK4, this compound disrupts downstream signaling that leads to pro-inflammatory cytokine production, thus potentially reducing inflammation and tumor growth associated with certain malignancies .

Pharmacological Profile

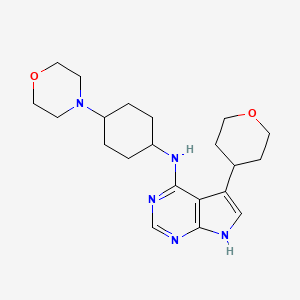

- Molecular Formula : C21H31N5O2

- Molecular Weight : 385.5 g/mol

- CAS Number : 2196204-23-4

- Solubility : Soluble in DMSO at 10 mg/mL (25.94 mM) with sonication recommended .

Efficacy in Cancer Treatment

Recent studies have highlighted the efficacy of this compound in treating cancers driven by specific genetic alterations. In particular, it has shown promising results in preclinical models of DLBCL characterized by the MYD88L265P mutation. This mutation is known to activate the NF-kB pathway, leading to increased survival and proliferation of malignant B cells. By inhibiting IRAK4, this compound effectively reduces the activation of this pathway, thereby inducing apoptosis in cancer cells .

Case Study: DLBCL Treatment

A study conducted on DLBCL cell lines demonstrated that treatment with this compound resulted in:

- Reduction in cell viability : A significant decrease in cell proliferation was observed at concentrations correlating with its IC50 values.

- Induction of apoptosis : Flow cytometry analyses indicated an increase in apoptotic cells following treatment with this compound.

- Inhibition of NF-kB signaling : Western blot analyses confirmed reduced phosphorylation levels of downstream targets involved in survival signaling pathways.

Comparative Analysis of IRAK4 Inhibitors

To contextualize the activity of this compound, a comparative analysis with other known IRAK4 inhibitors is presented below:

| Compound | IC50 (nM) | Target | Notes |

|---|---|---|---|

| This compound | 5 | IRAK4 | Active against MYD88L265P DLBCL |

| BAY 1834845 | 5.3 | IRAK4 | In clinical trials for rheumatoid arthritis |

| CA-4948 | <50 | IRAK4 | Preclinical studies ongoing |

| BMS-986126 | 5.3 | IRAK4 | Phase I clinical trials |

This table illustrates that while this compound is highly potent against IRAK4, other compounds also show competitive efficacy but may target different disease states or exhibit different pharmacokinetic profiles.

Molecular Docking and Dynamics Studies

Further investigations into the binding characteristics of this compound were performed using molecular docking and dynamics simulations. These studies identified key active site residues within IRAK4 that interact with this compound, enhancing our understanding of its binding affinity and specificity:

- Binding Free Energy Calculations : The molecular dynamics simulations provided insights into the stability and conformation of the this compound-IRAK4 complex over time.

- Key Interactions : Hydrogen bond formations and hydrophobic interactions were noted as critical for maintaining the integrity of the ligand-receptor complex during simulations .

特性

IUPAC Name |

N-(4-morpholin-4-ylcyclohexyl)-5-(oxan-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31N5O2/c1-3-17(26-7-11-28-12-8-26)4-2-16(1)25-21-19-18(15-5-9-27-10-6-15)13-22-20(19)23-14-24-21/h13-17H,1-12H2,(H2,22,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJVYXMINSBMUHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC2=NC=NC3=C2C(=CN3)C4CCOCC4)N5CCOCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。